3',5'-Dichloro-2,4'-dihydroxybenzanilide
Description
3',5'-Dichloro-2,4'-dihydroxybenzanilide (CAS: 55411-56-8) is a halogenated benzanilide derivative characterized by a 2,4'-dihydroxy-substituted benzanilide scaffold with 3',5'-dichloro substituents on the phenyl ring. Synonyms include SD-110, N-salicylo-(2,6-dichloro-4-aminophenol), and AKOS021204242 . Its structure combines electron-withdrawing chlorine atoms with hydroxyl groups, which may influence solubility, hydrogen bonding, and biological interactions. Industrial applications include use in metal surface cleaning agents and textile oiling agents due to its surfactant-like properties .
Properties
Molecular Formula |
C13H9Cl2NO3 |
|---|---|
Molecular Weight |
298.12 g/mol |
IUPAC Name |
N-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H9Cl2NO3/c14-9-5-7(6-10(15)12(9)18)16-13(19)8-3-1-2-4-11(8)17/h1-6,17-18H,(H,16,19) |
InChI Key |
BPRWROSIZXZVSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl)O |
Synonyms |
3',5'-dichloro-2,4'-dihydroxybenzanilide N-salicylo-(2,6-dichloro-4-aminophenol) SD 170 SD-170 |
Origin of Product |
United States |
Comparison with Similar Compounds
The biological and physicochemical properties of halogenated benzanilides are highly dependent on substituent patterns. Below, 3',5'-dichloro-2,4'-dihydroxybenzanilide is compared to structurally analogous compounds.
Substitution Patterns and Antimicrobial Activity
Evidence from antimicrobial studies highlights the critical role of substituent positions:
- B. subtilis Inhibition :
- C. albicans Suppression :
Table 1: Antimicrobial Activity of Selected Benzanilides
Anticancer and Cytotoxic Activity
Halogenation patterns significantly influence anticancer activity:
- 2,4-Dichloro Benzanilides : Exhibit superior cytotoxicity compared to 4-chloro analogs due to enhanced geometric complementarity with biological targets .
- 7,8-Dichloro Pyrimidinediones: Demonstrated optimal activity in thymidine phosphorylase inhibition, suggesting dichloro substitution at non-adjacent positions enhances efficacy .
- Phenylthiourea Analogs : N-(2,4-dichlorobenzoyl)-N’-phenylthiourea showed cytotoxic activity against MCF-7 and T47D cell lines, highlighting the role of dichloro substituents in apoptosis induction .
Table 2: Anticancer Activity of Dichloro-Substituted Compounds
Molecular Modeling and Docking Studies
QSAR studies on 2,4-dichloro benzoic acid derivatives reveal that chloro substituents improve binding affinity to enzymes like human thymidine phosphorylase (hTP) through hydrophobic interactions and halogen bonding . For example, docking scores (PDB: 1aj0) correlate with observed activity, suggesting substituent position impacts target engagement .
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